molecular formula C16H12ClN B8591373 8-chloro-1-phenyl-3H-2-benzazepine CAS No. 81078-22-0

8-chloro-1-phenyl-3H-2-benzazepine

Cat. No. B8591373
CAS RN: 81078-22-0
M. Wt: 253.72 g/mol
InChI Key: HWPXLEMJGRXRKT-UHFFFAOYSA-N
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Patent
US04549988

Procedure details

A mixture of 10.7 g (42 mmole) of 8-chloro-1-phenyl-3H-2-benzazepine, 10.7 g (53 mmole) of 85% metachloroperbenzoic acid and 100 ml of methylene chloride was stirred at room temperature or 16 hr. The mixture was washed with cold dilute aqueous sodium hydroxide and brine. The methylene chloride solution was dried over anhydrous sodium sulfate and concentrated at reduced pressure to dryness. The residue was crystallized with ether to give crude product, mp 130°-131° C. Recrystallization from ether gave tan prisms, mp 122°-123° C.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:18]=[CH:17][C:5]2[CH:6]=[CH:7][CH2:8][N:9]=[C:10]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[C:4]=2[CH:3]=1.ClC1C=CC=C(C(OO)=[O:27])C=1>C(Cl)Cl>[Cl:1][C:2]1[CH:18]=[CH:17][C:5]2[CH:6]=[CH:7][CH2:8][N+:9]([O-:27])=[C:10]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
10.7 g
Type
reactant
Smiles
ClC1=CC2=C(C=CCN=C2C2=CC=CC=C2)C=C1
Name
Quantity
10.7 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature or 16 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was washed with cold dilute aqueous sodium hydroxide and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The methylene chloride solution was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure to dryness
CUSTOM
Type
CUSTOM
Details
The residue was crystallized with ether
CUSTOM
Type
CUSTOM
Details
to give crude product, mp 130°-131° C
CUSTOM
Type
CUSTOM
Details
Recrystallization from ether
CUSTOM
Type
CUSTOM
Details
gave tan prisms, mp 122°-123° C.

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
ClC1=CC2=C(C=CC[N+](=C2C2=CC=CC=C2)[O-])C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.